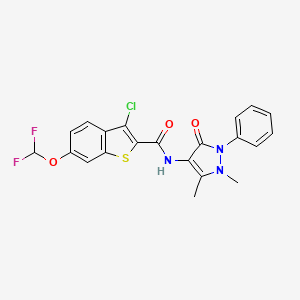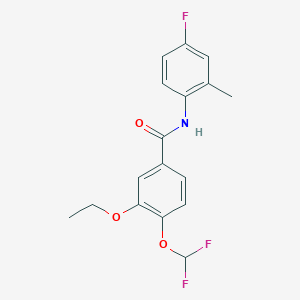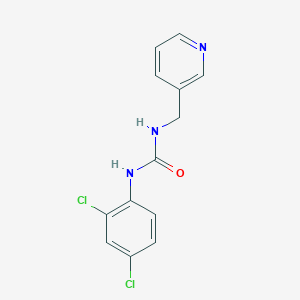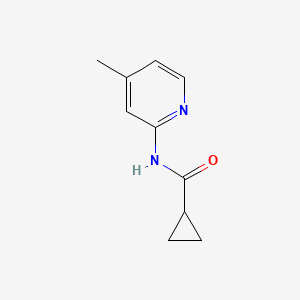![molecular formula C17H21N3O2S2 B10973354 methyl {[5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10973354.png)
methyl {[5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-{[4-ALLYL-5-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a complex organic compound featuring a benzothiophene core, a triazole ring, and an allyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[4-ALLYL-5-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Triazole Ring: The triazole ring is often synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
Attachment of the Allyl Group: This step can be performed using allylation reactions, where an allyl halide reacts with a nucleophile.
Final Assembly: The final step involves the esterification of the intermediate compound to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can target the triazole ring or the ester group.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzothiophene ring.
Reduction: Reduced forms of the triazole ring or ester group.
Substitution: Substituted derivatives with various functional groups replacing the allyl group.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its triazole and benzothiophene moieties.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of triazole-containing compounds with biological systems.
Industry
Polymer Science: The compound can be incorporated into polymers to modify their properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive components.
Mecanismo De Acción
The mechanism by which METHYL 2-{[4-ALLYL-5-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE exerts its effects is likely related to its ability to interact with specific molecular targets. The triazole ring can coordinate with metal ions, while the benzothiophene core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
METHYL 2-{[4-ALLYL-5-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE: can be compared with other triazole-containing compounds such as:
Uniqueness
The uniqueness of METHYL 2-{[4-ALLYL-5-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE lies in its combination of a benzothiophene core, a triazole ring, and an allyl group
Propiedades
Fórmula molecular |
C17H21N3O2S2 |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
methyl 2-[[5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C17H21N3O2S2/c1-4-7-20-16(18-19-17(20)24-10-15(21)22-3)13-9-23-14-8-11(2)5-6-12(13)14/h4,9,11H,1,5-8,10H2,2-3H3 |
Clave InChI |
HNEJGTZTOIYDFU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(C1)SC=C2C3=NN=C(N3CC=C)SCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10973272.png)
![2-{Methyl[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B10973294.png)


![Methyl 4-[(pyridin-4-ylcarbonyl)amino]benzoate](/img/structure/B10973312.png)

![N-(4-chlorophenethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10973315.png)

![methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10973321.png)
![N-(3-chloro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10973322.png)



![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B10973342.png)
